2-(ethylamino)-6-(trifluoromethyl)-1H-pyrimidin-4-one
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Overview
Description
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol . It has the molecular formula C7H8F3N3O and a molecular weight of 207.16 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol typically involves the reaction of ethylamine with a pyrimidine derivative that contains a trifluoromethyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where the ethylamino or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-6-(trifluoromethyl)-4-pyrimidinol
- 2-(Propylamino)-6-(trifluoromethyl)-4-pyrimidinol
- 2-(Butylamino)-6-(trifluoromethyl)-4-pyrimidinol
Uniqueness
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in certain research applications where specific interactions are required .
Properties
IUPAC Name |
2-(ethylamino)-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-2-11-6-12-4(7(8,9)10)3-5(14)13-6/h3H,2H2,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNYFFWCONHLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)C=C(N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=O)C=C(N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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